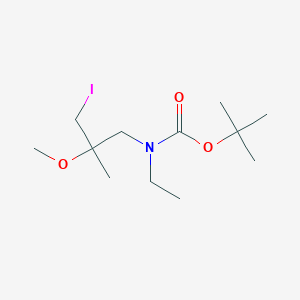
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is a chemical compound with the molecular formula C12H24INO3 and a molecular weight of 357.23 g/mol . This compound is used primarily in research and development within the fields of chemistry and biology.
Métodos De Preparación
The synthesis of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves several steps. One common method starts with the reaction of tert-butyl carbamate with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, modifying proteins and enzymes by forming covalent bonds with nucleophilic sites. This interaction can alter the function of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
tert-Butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-ethyl-N-(3-chloro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a chlorine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-bromo-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a bromine atom instead of iodine.
tert-Butyl N-ethyl-N-(3-fluoro-2-methoxy-2-methylpropyl)carbamate: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in its specific reactivity and the effects of the iodine atom on its chemical and biological properties.
Propiedades
Fórmula molecular |
C12H24INO3 |
|---|---|
Peso molecular |
357.23 g/mol |
Nombre IUPAC |
tert-butyl N-ethyl-N-(3-iodo-2-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H24INO3/c1-7-14(9-12(5,8-13)16-6)10(15)17-11(2,3)4/h7-9H2,1-6H3 |
Clave InChI |
WLFRDMKDGXRCRQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C)(CI)OC)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
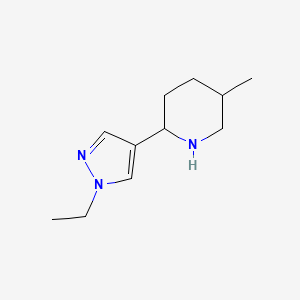
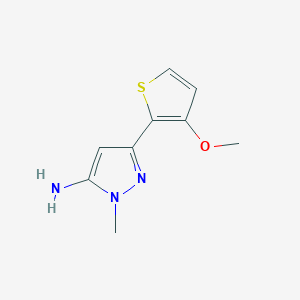
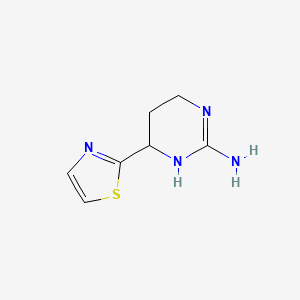
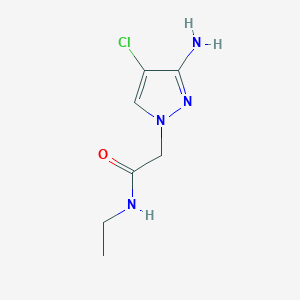
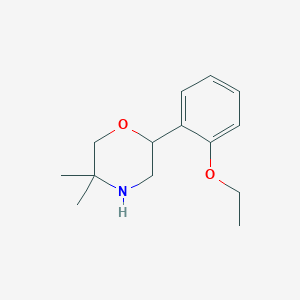
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)
![1-[(6-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13302768.png)
![4-{[(2,5-Difluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302775.png)
![3-[3-(Methylsulfanyl)propoxy]azetidine](/img/structure/B13302781.png)
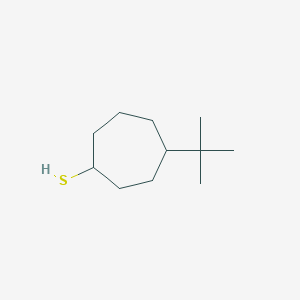
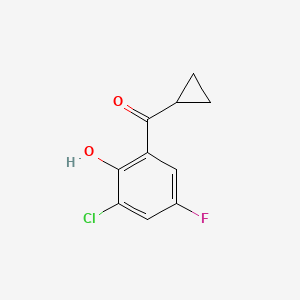
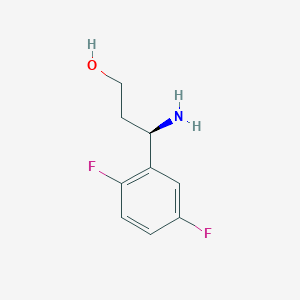
![4-Methyl-4-(2-methylpropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302799.png)
